3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate
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Description
3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate is a useful research compound. Its molecular formula is C36H24O8 and its molecular weight is 584.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate is 584.14711772 g/mol and the complexity rating of the compound is 996. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymerization Studies
The reactions of vinyl derivatives with the benzoyloxy radical have been a subject of research to understand the polymerization process. Bevington and Ayrey (1987) used benzoyl peroxide to initiate polymerizations of 2-vinylnaphthalene and 4-vinylbiphenyl, comparing the numbers of benzoate and phenyl end-groups in the polymers. This research helps in understanding the reactivity of similar complex molecules towards radicals, providing insights into the mechanisms of radical-initiated polymerization (Bevington & Ayrey, 1987).
Liquid Crystalline Polysiloxanes
Bracon et al. (2000) synthesized two series of monomers including 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)phenyl]benzoates and their benzoyloxy derivatives. These compounds, upon polymerization, exhibited high smectogen properties, showcasing their potential in the development of side chain liquid crystalline polysiloxanes. The study underlines the importance of the molecular structure on the mesophase properties of the polymers, highlighting the potential applications of such chemical entities in materials science (Bracon et al., 2000).
Synthesis and Structural Analysis
Li-jun (2007) prepared derivatives including 1-[4-(benzoyloxy)-2-hydroxyphenyl]-3-phenyl-1,3-propanedione, which are structurally related to the compound . Such synthetic approaches and subsequent analysis contribute to our understanding of the structural and functional properties of complex organic molecules, facilitating their application in various fields of chemistry and materials science (Li-jun, 2007).
Decomposition Studies
The thermal decomposition of di(benzoyloxy)iodo]benzene was studied by Cribb et al. (1977), offering insights into the decomposition mechanisms of benzoyloxy compounds. Understanding such decomposition pathways is crucial for the application of these compounds in synthetic chemistry, including the design of decomposition-based initiators for polymerization (Cribb et al., 1977).
properties
IUPAC Name |
[4-[(Z)-3-(2,4-dibenzoyloxy-6-hydroxyphenyl)-3-oxoprop-1-enyl]phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24O8/c37-30(21-18-24-16-19-28(20-17-24)42-34(39)25-10-4-1-5-11-25)33-31(38)22-29(43-35(40)26-12-6-2-7-13-26)23-32(33)44-36(41)27-14-8-3-9-15-27/h1-23,38H/b21-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKRWNARJSVRQM-UZYVYHOESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=C(C=C(C=C3OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\C(=O)C3=C(C=C(C=C3OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate |
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